4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid
Description
4-(Dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid (CAS 1619908-20-1) is a heterocyclic compound with a dibenzoazocine core linked to a butanoic acid group. Its molecular formula is C₁₉H₁₇NO₃, and it is primarily used in laboratory chemical synthesis . The compound exhibits moderate acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (Category 3, H335) . Its dibenzoazocine moiety enables unique reactivity in bioorthogonal chemistry and pharmaceutical applications, particularly in targeted drug delivery systems .
Propriétés
IUPAC Name |
4-[(11Z)-6H-benzo[c][1]benzazocin-5-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-18(11-12-19(22)23)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20/h1-10H,11-13H2,(H,22,23)/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMQBJHKSUFZPX-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=CC3=CC=CC=C3N1C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2/C=C\C3=CC=CC=C3N1C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Retrosynthetic Analysis and Starting Materials
The synthesis begins with 5-dibenzosuberenone (20 ), a bicyclic ketone, which serves as the foundational precursor. Retrosynthetic disconnections target the azocine ring and butanoic acid moiety, prioritizing lactamization and cross-coupling reactions. The critical intermediates include:
-
Oxime 21 : Formed via hydroxylamine hydrochloride treatment.
-
Lactam 22 : Generated through Beckmann rearrangement.
-
Brominated intermediate 23 : Produced via diastereoselective bromination.
Oxime Formation and Beckmann Rearrangement
A solution of 5-dibenzosuberenone (20 ) in pyridine/ethanol reacts with hydroxylamine hydrochloride under reflux to yield oxime 21 (98% purity). Subsequent Beckmann rearrangement using Eaton’s reagent (7.7% P₂O₅ in methanesulfonic acid) at 100°C for 4 hours forms lactam 22 , a pivotal intermediate for azocine ring construction.
Bromination and Elimination
Lactam 22 undergoes bromination with bromine (Br₂) in dichloromethane at 0°C, producing dibromide 23 as a mixture of diastereomers. Treatment with potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at -45°C induces elimination, yielding the dibenzoazocine core (24 ) with 75% efficiency.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxime formation | NH₂OH·HCl, pyridine/EtOH, reflux | 98 |
| Beckmann rearrangement | Eaton’s reagent, 100°C, 4 hrs | 85 |
| Bromination | Br₂, DCM, 0°C, 2 hrs | 90 |
| Elimination | KOtBu, THF, -45°C, 4 hrs | 75 |
Functionalization with Butanoic Acid Moiety
Alkylation and Hydrolysis
Methyl ester 24 is hydrolyzed using lithium hydroxide (LiOH) in methanol/water under reflux, yielding 4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid with 98% conversion. This step ensures precise introduction of the carboxylic acid group without side reactions.
Alternative Coupling Strategies
Palladium-catalyzed Suzuki-Miyaura couplings have been explored for late-stage functionalization. For example, aryl boronic acids react with bromoazocine intermediates under Pd(PPh₃)₄ catalysis, though yields remain suboptimal (50–60%) compared to alkylation-hydrolysis sequences.
Reaction Optimization and Challenges
Diastereoselectivity in Bromination
Bromination of lactam 22 produces a 3:1 diastereomeric ratio favoring the trans-dibromide, critical for stereochemical integrity during elimination. Solvent screening revealed dichloromethane (DCM) as optimal for minimizing epimerization.
Temperature-Dependent Elimination
Elimination at -45°C suppresses competing side reactions, such as retro-Diels-Alder decomposition. Lower temperatures (-78°C) reduce reaction rates without improving yields.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot-scale studies employ continuous flow systems for bromination and elimination steps, enhancing heat transfer and reducing reaction times by 40%.
Catalyst Recycling in Coupling Reactions
Immobilized palladium catalysts (e.g., Pd/C) enable reuse over five cycles with <10% activity loss, addressing cost barriers in Suzuki-Miyaura functionalization.
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations |
|---|---|---|
| Alkylation-Hydrolysis | High yield (98%), simplicity | Limited to linear side chains |
| Suzuki-Miyaura | Versatile for aryl groups | Moderate yield (50–60%), costly |
Analyse Des Réactions Chimiques
Types of Reactions
4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the dibenzoazocin core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Medicinal Chemistry
The unique structural features of 4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid make it a candidate for various medicinal applications:
- Bioorthogonal Chemistry : This compound plays a crucial role in bioorthogonal labeling, allowing for the selective tagging of biomolecules in living systems, which is essential for cellular imaging and tracking processes. Its hydrophilic properties minimize non-specific binding, enhancing its suitability for in vivo applications .
- Anti-Cancer Potential : Certain derivatives have been explored for their anti-cancer properties, targeting specific cellular pathways involved in tumor growth and proliferation. Interaction studies indicate that this compound can react with various azides to form stable triazole linkages, demonstrating promising kinetics that vary based on electronic effects from substituents on the azide .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : The compound's unique structure allows it to be utilized as a precursor for synthesizing more complex organic molecules, including advanced materials such as polymers and nanomaterials.
- Chemical Reactions : It can undergo various chemical transformations, including oxidation, reduction, and electrophilic aromatic substitution reactions. For example, oxidation can yield carboxylic acids while reduction can produce alcohols, depending on the reagents used.
Biological Studies
The compound's ability to interact with specific molecular targets makes it valuable in biological research:
- Enzyme Interactions : Its unique structure allows for studies on enzyme interactions and protein binding, which are critical for understanding biochemical pathways and developing new therapeutic agents .
- Cellular Imaging : The compound's role in bioorthogonal chemistry facilitates advancements in cellular imaging techniques, aiding researchers in visualizing complex biological interactions.
Mécanisme D'action
The mechanism of action of 4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its effects.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Modifications to the Carboxylic Acid Group
M15: 4-(11,12-Didehydrodibenzo[b,f]azocin-5(6H)-yl)-N-methyl-4-oxobutanamide
- Structure : The carboxylic acid group is replaced with a methylamide (-CONHCH₃).
- M15 demonstrated 84% yield in synthesis via amide coupling .
- Application : Used as a drug fragment for G protein-coupled receptors (GPCRs) due to improved binding affinity .
DBCO-PEG4-NHS Ester (CAS 1427004-19-0)
- Structure : Incorporates a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester.
- Impact: PEGylation increases solubility and reduces immunogenicity. The NHS ester enables facile conjugation to amines in biomolecules.
- Molecular Weight : 649.69 g/mol (vs. 307.34 g/mol for the parent compound) .
- Application : Widely used in bioconjugation for antibody-drug conjugates (ADCs) .
Chain Length and Functional Group Variations
11,12-Didehydro-ε-oxodibenz[b,f]azocine-5(6H)-hexanoic Acid (CAS 1207355-31-4)
- Structure: Six-carbon chain (hexanoic acid) instead of four-carbon (butanoic acid).
- Impact : Longer chains may improve lipophilicity (logP) and alter pharmacokinetics. Similarity score: 0.98 to the parent compound .
- Application : Explored in metal chelation due to enhanced binding sites .
4-[[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxobutanoic Acid (CAS 23642-62-8)
- Structure: Introduces an additional amino group (-NH-) in the side chain.
- Similarity score: 0.97 .
Chelator and Radiopharmaceutical Derivatives
DOTA-ADIBO and NODAGA-ADIBO
- Structure: Combines the dibenzoazocine core with macrocyclic chelators (DOTA/NODAGA).
- Impact : Enables dual functionality—bioorthogonal targeting via DBCO and radiometal chelation (e.g., ⁶⁴Cu, ⁸⁹Zr).
- Application : Used in positron emission tomography (PET) imaging .
DFO Tetrazine (4-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)-amino)-4-oxobutanoic Acid)
- Structure : Tetrazine group replaces the dibenzoazocine core.
- Impact : Facilitates inverse electron-demand Diels-Alder (IEDDA) reactions, offering faster kinetics than DBCO-based click chemistry .
Activité Biologique
Overview
4-(Dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the dibenzoazocin class and features a dibenzoazocin core fused with a butanoic acid moiety, contributing to its diverse interactions in biological systems. The molecular formula of this compound is with a molar mass of approximately 307.34 g/mol.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, making it a candidate for applications in drug development and bioorthogonal labeling techniques. Its hydrophilic properties enhance its suitability for in vivo applications by reducing non-specific binding.
Biological Activity Highlights
- Bioorthogonal Chemistry : The compound is notable for its role in bioorthogonal labeling, which allows for the selective tagging of biomolecules in living systems. This property aids in cellular imaging and tracking processes, essential for understanding complex biological interactions.
- Anti-Cancer Potential : Some derivatives of this compound have been explored for their anti-cancer properties, targeting specific cellular pathways involved in tumor growth and proliferation.
- Chemical Reactivity : Interaction studies indicate that the compound can react with various azides to form stable triazole linkages, demonstrating second-order reaction rate constants that vary based on electronic effects from substituents on the azide.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of compounds related to this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Dibenzoazacyclooctyne | Azacyclooctyne | Enhanced reactivity due to ring strain |
| Dibenzoazacyclooctynone | Azacyclooctynone | Contains a carbonyl group enhancing reactivity |
| 11,12-Didehydrodibenzo[b,f]azocin | Dihydro derivative | Increased stability and altered reactivity |
| Dibenzo[b,f]azocine | Azocine derivative | Found in various natural products; potential medicinal uses |
This comparative analysis highlights how the unique structural features of this compound contribute to its enhanced reactivity and potential applications in medicinal chemistry and bioconjugation strategies.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Ethynylaniline : Achieved through a Sonogashira coupling reaction.
- Pseudo-Intramolecular Hydrohalogenation : Forms a haloalkene intermediate.
- Construction of Dibenzoazocin Ring : Achieved via Buchwald–Hartwig coupling.
- Aryl Substitution : Functionalization with a butanoic acid moiety through Suzuki–Miyaura coupling .
Case Studies & Research Findings
Recent studies have focused on the application of this compound in various fields:
- Cellular Imaging : In vivo studies demonstrate the compound's effectiveness in selectively labeling cancer cells, facilitating real-time imaging and tracking of tumor progression.
- Drug Development : Research indicates that modifications to the compound can enhance its pharmacological profile, leading to improved efficacy against specific cancer types .
Q & A
Q. What are the critical safety precautions for handling this compound in laboratory settings?
- Methodological Answer: Researchers must prioritize personal protective equipment (PPE), including NIOSH/EN 166-compliant eye protection (safety glasses/face shields) and chemically resistant gloves inspected before use . Work should be conducted in fume hoods to minimize inhalation risks (H335: respiratory irritation) . Storage at -10°C in dry conditions is critical to maintain stability . Spills require immediate containment using non-dust-generating methods (e.g., wet sweeping) to prevent environmental contamination .
Q. What physicochemical properties are known, and how can missing data be addressed experimentally?
- Methodological Answer: The compound’s molecular formula (C₁₉H₁₇NO₃) and weight (307.34 g/mol) are established , but key parameters (e.g., melting point, solubility) are unreported. Researchers should characterize these using differential scanning calorimetry (DSC) for thermal stability, HPLC for purity, and shake-flask methods for solubility profiling in solvents like DMSO or water. Spectroscopic techniques (FTIR, NMR) can confirm structural integrity .
Q. How should researchers design first-response protocols for accidental exposure?
- Methodological Answer: Immediate actions include rinsing eyes/skin with water for 15 minutes (H319: serious eye irritation; H315: skin irritation) and seeking medical attention . For ingestion (H302: harmful if swallowed), administer activated charcoal if advised by poison control. Document exposure details (e.g., concentration, duration) to inform toxicological assessments .
Advanced Research Questions
Q. How can synthesis protocols be optimized to improve yield and purity?
- Methodological Answer: Leverage analogous synthetic routes, such as the hydrolysis of ester intermediates under controlled pH (e.g., methanol/NaOH followed by HCl neutralization, as in ). Monitor reaction progress via TLC or LC-MS. Purification via column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures can enhance purity. Optimize stoichiometry of dibenzoazocine precursors to minimize byproducts .
Q. What strategies reconcile hazard classifications (e.g., H335) with incomplete toxicological data?
- Methodological Answer: Conduct tiered toxicological testing:
- In vitro: Use A549 or BEAS-2B cell lines to assess respiratory toxicity (aligning with H335) via MTT assays .
- In vivo: Acute oral toxicity studies in rodents (OECD 423) to validate H302 .
- Genotoxicity: Ames test for mutagenicity and comet assay for DNA damage, given the lack of IARC/NTP classifications .
Q. How can degradation pathways be studied under varied environmental conditions?
- Methodological Answer: Expose the compound to stressors:
- Thermal: Heat at 40–80°C and analyze degradation products via GC-MS (carbon oxides and NOₓ are suspected ).
- Photolytic: Use UV chambers (254–365 nm) to simulate sunlight exposure, followed by HPLC-UV to track photodegradants.
- Hydrolytic: Test stability in buffers (pH 2–12) at 37°C, monitoring hydrolysis by NMR .
Data Contradiction Analysis
Q. How to address discrepancies between acute toxicity labels and limited in vivo data?
- Methodological Answer: The H302 classification (oral toxicity) lacks LD₅₀ validation . Researchers should perform dose-range finding studies in rodents, administering 300–2000 mg/kg and observing mortality/morbidities over 14 days. Compare results to GHS Category 4 thresholds (LD₅₀ > 500 mg/kg) to confirm or reclassify hazards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
